![molecular formula C16H14N2O B5819920 N-(4-cyanophenyl)-2,5-dimethylbenzamide CAS No. 701238-17-7](/img/structure/B5819920.png)
N-(4-cyanophenyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2,5-dimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Mecanismo De Acción
N-(4-cyanophenyl)-2,5-dimethylbenzamide binds to the active site of BTK and prevents its phosphorylation, thereby inhibiting downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2,5-dimethylbenzamide has been shown to have selective activity against BTK and minimal off-target effects. It has also demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, N-(4-cyanophenyl)-2,5-dimethylbenzamide has been well-tolerated and has shown minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-cyanophenyl)-2,5-dimethylbenzamide is its selectivity for BTK, which allows for more targeted inhibition of B-cell malignancies. However, one limitation is that it may not be effective in all patients, as some B-cell malignancies may have alternative survival pathways that are not dependent on BTK signaling.
Direcciones Futuras
There are several potential future directions for research on N-(4-cyanophenyl)-2,5-dimethylbenzamide. One area of interest is its potential use in combination with other therapies, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the development of biomarkers to predict response to N-(4-cyanophenyl)-2,5-dimethylbenzamide and identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-(4-cyanophenyl)-2,5-dimethylbenzamide in clinical trials.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-2,5-dimethylbenzamide involves several steps, starting with the reaction of 4-cyanophenylboronic acid with 2,5-dimethylbenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and N,N-dimethylformamide to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-(4-cyanophenyl)-2,5-dimethylbenzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated significant antitumor activity in mouse models of CLL and MCL.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-3-4-12(2)15(9-11)16(19)18-14-7-5-13(10-17)6-8-14/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHWDRODYZEMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358938 |
Source
|
Record name | N-(4-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
701238-17-7 |
Source
|
Record name | N-(4-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.